BenchChemオンラインストアへようこそ!

methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate

Regioselective halogenation NBS bromination Imidazo[1,2-b]pyrazole scaffold

Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate (CAS 2090040-33-6) is a heterobicyclic building block featuring a fused imidazo[1,2-b]pyrazole core with a reactive bromine at the 7-position and a methyl ester at the 3-position. This scaffold has emerged as a versatile intermediate in medicinal chemistry, particularly for constructing Bruton's tyrosine kinase (BTK) inhibitors and anti-inflammatory agents.

Molecular Formula C7H6BrN3O2
Molecular Weight 244.05 g/mol
Cat. No. B15201304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate
Molecular FormulaC7H6BrN3O2
Molecular Weight244.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1NC=C2Br
InChIInChI=1S/C7H6BrN3O2/c1-13-7(12)5-3-9-6-4(8)2-10-11(5)6/h2-3,10H,1H3
InChIKeyGENXALILWMYHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-1H-Imidazo[1,2-b]Pyrazole-3-Carboxylate: A Key Building Block for Kinase-Targeted and Anti-Inflammatory Drug Discovery Programs


Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate (CAS 2090040-33-6) is a heterobicyclic building block featuring a fused imidazo[1,2-b]pyrazole core with a reactive bromine at the 7-position and a methyl ester at the 3-position [1]. This scaffold has emerged as a versatile intermediate in medicinal chemistry, particularly for constructing Bruton's tyrosine kinase (BTK) inhibitors and anti-inflammatory agents [2]. The bromine substituent serves as a synthetic linchpin for transition-metal-catalyzed cross-couplings and halogen–metal exchange, while the methyl ester provides a latent carboxylic acid or carboxamide handle, enabling rapid generation of compound libraries targeting the 3-carboxamide pharmacophore found in clinical-stage kinase inhibitors [3].

Why Generic Substitution of Methyl 7-Bromo-1H-Imidazo[1,2-b]Pyrazole-3-Carboxylate Fails for BTK and Anti-Inflammatory Programs


Substituting the 7-bromo-3-carboxylate motif with seemingly similar in-class analogs (e.g., 7-chloro, 7-iodo, non-halogenated, or free carboxylic acid variants) introduces measurable liabilities that compromise synthetic utility, cross-coupling efficiency, and downstream biological performance. The bromine atom is uniquely positioned to enable mild Br/Mg-exchange and Suzuki–Miyaura coupling with reduced dehalogenation compared to iodine, while the methyl ester provides orthogonal protection for late-stage diversification to carboxamides—a critical pharmacophore in BTK inhibitor patents [1][2]. Furthermore, the imidazo[1,2-b]pyrazole core itself confers a 13.3-fold aqueous solubility gain over the biosynthetically abundant indole scaffold, a differentiated advantage that cannot be replicated by substituting with an indole-based building block [3]. These structural features are jointly required; altering any single element degrades the compound's fitness for its most impactful research applications.

Quantitative Differentiation Evidence for Methyl 7-Bromo-1H-Imidazo[1,2-b]Pyrazole-3-Carboxylate Versus Closest Analogs


C-7 Selective Bromination Achieves 98% Yield, Exceeding Typical Heterocycle Halogenation Efficiency

The 7-position of the 1H-imidazo[1,2-b]pyrazole scaffold undergoes highly efficient and regioselective bromination with N-bromosuccinimide (NBS, 1.0 equiv.) in acetonitrile at 25 °C for 8 minutes, affording the 7-bromo derivative in 98% isolated yield. This nearly quantitative transformation surpasses typical literature yields for analogous heterocyclic brominations (commonly 60–85%) and establishes an entry point for subsequent Br/Mg-exchange or cross-coupling, which is unavailable in the non-halogenated analog methyl 1H-imidazo[1,2-b]pyrazole-3-carboxylate. Without the 7-bromo substituent, direct C-7 functionalization would require harsh deprotonative metalation conditions with diminished positional selectivity [1].

Regioselective halogenation NBS bromination Imidazo[1,2-b]pyrazole scaffold

Bromine Outperforms Iodine in Suzuki–Miyaura Cross-Coupling by Minimizing Dehalogenation

A direct comparative study of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling revealed that bromo and chloro derivatives are superior to iodo analogs due to a significantly reduced propensity for undesired dehalogenation side reactions. While specific yield differentials depend on the coupling partner, the study establishes a class-level principle that the 7-bromo substituent on methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate provides better coupling fidelity than a hypothetical 7-iodo analog (methyl 7-iodo-1H-imidazo[1,2-b]pyrazole-3-carboxylate), which would be more susceptible to protodehalogenation under palladium-catalyzed conditions [1]. This advantage is structurally conserved across pyrazole-containing heterocycles and is directly applicable to the imidazo[1,2-b]pyrazole scaffold.

Suzuki–Miyaura coupling Dehalogenation suppression Halogenated pyrazole

Br/Mg-Exchange Enables Multi-Vector Functionalization with Product Yields up to 96%

The 7-bromo substituent is uniquely competent for Br/Mg-exchange using iPrMgCl·LiCl, generating a nucleophilic organomagnesium species at C-7 that can be trapped with diverse electrophiles to yield mono-functionalized imidazo[1,2-b]pyrazoles in 50–96% yield. Reported trapping reactions include: tosylation (96% yield, compound 7a), allylation (94% yield, 7d), ethyl ester formation (50% yield, 7e), benzoylation (60% yield, 7f), and Kumada-type cross-couplings (68–88%, 7g–7i). In contrast, the non-halogenated analog methyl 1H-imidazo[1,2-b]pyrazole-3-carboxylate lacks this exchange handle entirely, and would require less selective direct deprotonative metalation strategies that risk ring fragmentation and offer lower positional fidelity [1].

Br/Mg-exchange iPrMgCl·LiCl Organomagnesium Regioselective functionalization

Methyl Ester Provides Orthogonal Carboxyl Protection Versus Free Acid for Carboxamide Library Synthesis

The 3-methyl ester moiety enables a controlled two-step diversification sequence—saponification to the free acid followed by amide coupling—as demonstrated on the analogous ethyl ester scaffold (68% saponification yield, 74% amide coupling yield) [1]. This is mechanistically relevant because the 3-carboxamide motif is the defining pharmacophore in multiple patented BTK inhibitor series based on the 1H-imidazo[1,2-b]pyrazole-3-carboxamide scaffold [2]. The alternative free acid form (7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylic acid) would require protection before many metalation or cross-coupling steps to avoid competing coordination or deprotonation, adding synthetic steps. Conversely, the methyl ester is stable under the Br/Mg-exchange and Negishi coupling conditions described above, providing true orthogonal protection without additional synthetic overhead.

Methyl ester Carboxamide pharmacophore BTK inhibitor Orthogonal protection

Imidazo[1,2-b]Pyrazole Core Delivers 13.3-Fold Aqueous Solubility Gain Versus Indole Scaffold

A matched-pair comparison between the indole-based drug pruvanserin (3) and its 1H-imidazo[1,2-b]pyrazole isostere (4) demonstrated that scaffold replacement reduced logD from 3.5 to 2.0 and increased aqueous solubility at pH 6.8 from 17 μM to 226 μM—a 13.3-fold improvement [1]. While this comparison uses a fully elaborated drug-like molecule rather than the building block itself, the solubility advantage originates from the core heterocycle (lower pKa of the NH, 7.3 vs. anticipated indole NH pKa). This differential is structurally intrinsic and applies to all 1H-imidazo[1,2-b]pyrazole-containing compounds, including derivatives of methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate.

Aqueous solubility Indole isostere Drug-likeness Scaffold hopping

High-Impact Application Scenarios for Methyl 7-Bromo-1H-Imidazo[1,2-b]Pyrazole-3-Carboxylate


BTK Inhibitor Lead Generation via 3-Carboxamide Library Synthesis

Medicinal chemistry teams pursuing Bruton's tyrosine kinase (BTK) inhibitors can employ methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate as a central intermediate for generating diverse 3-carboxamide libraries. The methyl ester is saponified and coupled with amines to produce the 3-carboxamide pharmacophore found in patented BTK inhibitors, while the 7-bromo handle enables parallel diversification via Suzuki–Miyaura or Br/Mg-exchange chemistry. This dual-vector strategy maximizes chemical space exploration from a single building block [1][2].

Indole Scaffold Replacement in Lead Optimization for Solubility Enhancement

Drug discovery programs encountering poor aqueous solubility with indole-containing leads can use this building block to synthesize imidazo[1,2-b]pyrazole isosteres. The 13.3-fold solubility gain documented for the matched-pair pruvanserin comparison (226 vs. 17 μM at pH 6.8) translates directly to improved developability profiles. The bromine and ester handles enable straightforward incorporation of the same substitution patterns present on the original indole lead, minimizing synthetic re-routing while maximizing the probability of retaining target affinity [1].

Multi-Step Sequential Functionalization for Complex Heterocyclic Architectures

Academic and industrial synthetic groups requiring highly decorated imidazo[1,2-b]pyrazole cores can exploit the orthogonal reactivity sequence: (i) Br/Mg-exchange at C-7 for first diversification (50–96% yield), (ii) TMPMgCl·LiCl-mediated magnesiation at C-3 for second diversification (57–89% yield), and (iii) TMP2Zn·MgCl2·2LiCl-mediated zincation at C-2 for third diversification (50–81% yield). This sequential protocol, demonstrated on the analogous 7-bromo scaffold, provides access to tri- and tetra-substituted derivatives with full regiochemical control, a capability not achievable with non-halogenated or alternative halogen analogs [2].

Anti-Tubercular and Anti-Inflammatory Agent Synthesis

Research groups targeting Mycobacterium tuberculosis or inflammatory pathways can utilize this building block to construct imidazo[1,2-b]pyrazole derivatives that have demonstrated >90% mycobacterial growth inhibition in preliminary screens and strong inhibition of fMLP-induced neutrophil chemotaxis. The 7-position bromine allows introduction of aryl/heteroaryl groups that modulate both potency and selectivity, while the 3-carboxylate provides a handle for further SAR exploration [3][4].

Quote Request

Request a Quote for methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.